(3-(Benzyloxy)-4-chlorophenyl)boronic acid

Suzuki-Miyaura coupling Steric hindrance Positional isomerism

Researchers requiring reproducible Suzuki-Miyaura couplings often face batch-to-batch variability in boronic acid stoichiometry due to inconsistent anhydride content. (3-(Benzyloxy)-4-chlorophenyl)boronic acid (CAS 1007170-24-2) eliminates this uncertainty with a certified 98% purity and stable solid form. - Consistent 98% purity by HPLC/titration ensures accurate stoichiometry for automated library synthesis. - Orthogonal 4-chloro substituent remains inert during coupling, enabling sequential functionalization. - Meta-benzyloxy protection reduces steric hindrance versus ortho-analogs for efficient coupling with demanding substrates.

Molecular Formula C13H12BClO3
Molecular Weight 262.5 g/mol
CAS No. 1007170-24-2
Cat. No. B1290708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzyloxy)-4-chlorophenyl)boronic acid
CAS1007170-24-2
Molecular FormulaC13H12BClO3
Molecular Weight262.5 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O
InChIInChI=1S/C13H12BClO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
InChIKeyZTFFXVLPGHNNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-4-chlorophenylboronic Acid: Structure & Procurement


(3-(Benzyloxy)-4-chlorophenyl)boronic acid (CAS: 1007170-24-2) is a disubstituted arylboronic acid reagent (C13H12BClO3, MW: 262.50) , engineered for selective installation of the 3-benzyloxy-4-chlorophenyl moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling . This compound exhibits high purity (98% by HPLC/neutralization titration) and is available from multiple reputable suppliers .

3-(Benzyloxy)-4-chlorophenylboronic Acid: Positional Isomerism Concerns


In arylboronic acid procurement, positional isomerism dictates both steric accessibility and electronic activation of the boron center [1], while the precise ortho/meta relationship between benzyloxy and chloro substituents determines the synthetic value of the protected phenol functionality . Substituting 3-benzyloxy-4-chloro isomer for its regioisomers (e.g., 2-benzyloxy-4-chloro, 4-benzyloxy-3-chloro) yields divergent physical properties [2] and altered coupling efficiency [3], rendering generic substitution scientifically invalid without re-optimization.

3-(Benzyloxy)-4-chlorophenylboronic Acid: Differentiated Selection


Meta-Benzyloxy: Reduced Steric Hindrance

The target compound (3-benzyloxy-4-chloro) positions the benzyloxy group meta to the boronic acid (position 3 vs. position 1), whereas common ortho-substituted comparators such as 2-(benzyloxy)-4-chlorophenylboronic acid [1] place the benzyloxy group ortho to boron. Ortho-substituents introduce significant steric shielding that impedes transmetalation in Suzuki-Miyaura coupling, as established in comparative studies of ortho- vs. meta-substituted phenylboronic acids [2]. Meta-substitution of the benzyloxy group in the target compound circumvents this ortho-steric hindrance, preserving accessible boron geometry for palladium transmetalation [2].

Suzuki-Miyaura coupling Steric hindrance Positional isomerism

Benzyloxy Enables Post-Coupling Phenol Synthesis

The benzyloxy (-OCH2Ph) moiety of the target compound functions as a protecting group that can be selectively cleaved via catalytic hydrogenolysis to unmask a phenolic -OH . This orthogonal post-coupling functionalization capability is not shared by comparators such as 3-(4'-chlorobenzyloxy)phenylboronic acid (where chloro is on benzyl ring) or 3,4-bis(benzyloxy)phenylboronic acid (requiring simultaneous deprotection). The target compound allows sequential functionalization: Suzuki coupling → deprotection to phenol → further derivatization .

Protecting group strategy Hydrogenolysis Phenol synthesis

Reliable Procurement: High Purity and Documentation

The target compound is commercially available with a purity specification of 98% from multiple reputable vendors including Sigma-Aldrich , Fluorochem , and abcr , with Certificates of Analysis (COA) available upon request . In contrast, positionally isomeric comparators such as 4-benzyloxy-3-chlorophenylboronic acid (CAS: 845551-44-2) are supplied with a note stating 'contains varying amounts of anhydride' [1] [2], introducing uncertainty in stoichiometry that may affect reaction yield reproducibility.

Purity specification Certificate of Analysis Supply chain

Solid Form Advantage in Automated Synthesis

The target compound is supplied as a solid , facilitating accurate gravimetric dispensing and compatibility with automated solid-handling synthesis platforms. Certain structurally related benzyloxy-chlorophenylboronic acids, such as 2-(benzyloxy)-5-chlorophenylboronic acid, are supplied as viscous liquids [1], which present challenges for precise micro-scale weighing and automated workflows due to handling losses and variable density.

Physical form Automated synthesis Weighing accuracy

Meta-Benzyloxy LogP Profile

The target compound exhibits a calculated LogP of 3.68 [1], reflecting the electronic and spatial arrangement of its meta-benzyloxy substitution pattern. This LogP value influences solubility partitioning between organic and aqueous phases during Suzuki-Miyaura workup and may affect the lipophilicity of the resulting biaryl products in medicinal chemistry applications [2]. The meta-substitution pattern yields different lipophilicity compared to ortho-substituted analogs due to altered molecular shape and polar surface area distribution.

Lipophilicity LogP Physicochemical properties

Chloro Substituent: Orthogonal Reactivity Handle

The target compound retains a chloro substituent at the 4-position of the phenyl ring (para to boronic acid), which remains intact during Suzuki-Miyaura coupling . Unlike aryl bromides or iodides that can competitively undergo oxidative addition under Pd catalysis, the aryl chloride group is significantly less reactive toward Pd(0) under standard Suzuki conditions [1], enabling chemoselective coupling at the boronic acid site while preserving the chloro handle for subsequent orthogonal cross-coupling or nucleophilic aromatic substitution.

Aryl chloride Orthogonal functionalization Protodeboronation

3-(Benzyloxy)-4-chlorophenylboronic Acid: Application Scenarios


Medicinal Chemistry: 3-Aryloxy-4-chlorobiaryl Pharmacophores

The target compound's solid physical form and consistent 98% purity make it suitable for parallel medicinal chemistry libraries where automated weighing and reproducible stoichiometry are critical. The benzyloxy group serves as a latent phenol that can be unmasked post-coupling via hydrogenolysis, enabling modular exploration of SAR around phenolic biaryl scaffolds . The meta-benzyloxy substitution provides reduced steric hindrance relative to ortho-substituted analogs, potentially enabling efficient coupling with sterically demanding aryl halides in late-stage diversification campaigns [1]. The 4-chloro substituent remains inert during Suzuki coupling, providing an orthogonal handle for subsequent functionalization [2].

Agrochemical Intermediates via High-Purity Suzuki Coupling

The 98% purity specification and absence of variable anhydride content distinguish this compound from positionally isomeric alternatives that require pre-use titration due to inconsistent anhydride levels [3] [4]. For process chemistry applications where batch-to-batch reproducibility is essential, this consistent stoichiometry reduces analytical overhead. The benzyloxy group provides a removable protecting group that can be cleaved to generate phenolic intermediates common in agrochemical active ingredients , while the solid physical form facilitates accurate bulk dispensing .

MAO-B Inhibitor Precursors Synthesis

The 3-benzyloxy-4-chlorophenyl moiety is structurally congruent with benzyloxyphenyl derivatives reported as monoamine oxidase B (MAO-B) inhibitors [5] and halogenated chalcone-based MAO-B inhibitors [6]. The compound's LogP of 3.68 may contribute to favorable CNS penetration of downstream products. The benzyl protecting group enables late-stage deprotection to reveal a phenolic pharmacophore, a common motif in MAO-B inhibitor design [5]. The 4-chloro substituent can serve as a metabolic blocking group or a site for further derivatization after biaryl coupling [2].

Functional Polymers via Orthogonal Coupling

The combination of a Suzuki-competent boronic acid with an orthogonal chloro handle [2] makes this compound a valuable difunctional monomer for stepwise polymer synthesis. The solid physical form and high purity facilitate accurate stoichiometric control in polymerization reactions where precise monomer ratios are critical for achieving target molecular weights. The benzyloxy group can be deprotected post-polymerization to generate phenolic functionalities that alter polymer solubility or enable further grafting . The reduced steric hindrance from meta-substitution [1] may enhance coupling efficiency in sterically congested polymer backbones.

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